
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tetrahydro-2H-pyran-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the tetrahydro-2H-pyran-2-yl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
Reduction Products: Reduced derivatives of the pyrazole ring or the tetrahydro-2H-pyran-2-yl group.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydro-2H-pyran-2-yl group can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the chloromethyl group, which may affect its ability to participate in nucleophilic substitution reactions.
3-(Hydroxymethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-(Chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the presence of both the chloromethyl and tetrahydro-2H-pyran-2-yl groups
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C9H13ClN2O/c10-7-8-4-5-12(11-8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7H2 |
Clave InChI |
BBXZYZIPCKZGSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=CC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


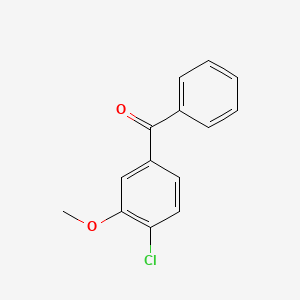
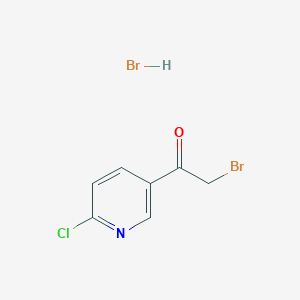
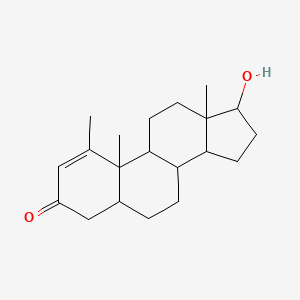
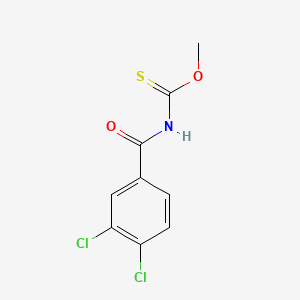
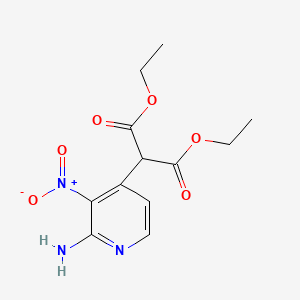
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
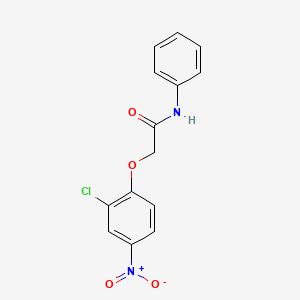
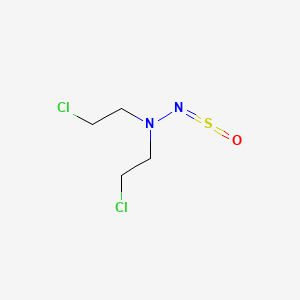
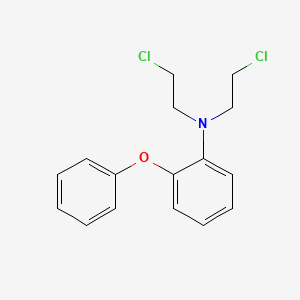
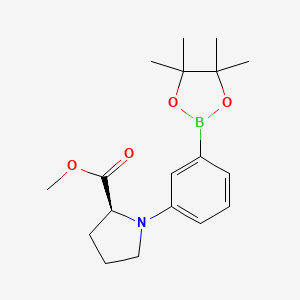

![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
